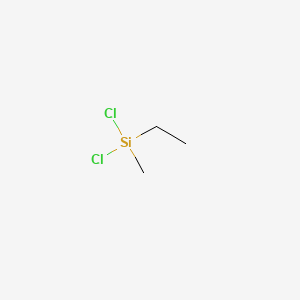

Ethylmethyldichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dichloro-ethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNECSTWRDNQOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871085 | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-44-4 | |

| Record name | Dichloroethylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Understanding the Dichlorosilane Core

An In-depth Technical Guide to the Chemical Properties of Ethylmethyldichlorosilane

This compound (C₃H₈Cl₂Si) is a foundational building block in modern organosilicon chemistry. Its utility extends from the synthesis of bespoke polymers and resins to its role as a surface-modifying agent, where it bridges the interface between organic and inorganic materials.[1] However, its versatility is matched by its reactivity. The two chlorine atoms bonded to the central silicon atom are highly susceptible to nucleophilic substitution, making the molecule a potent, yet sensitive, intermediate. This guide provides an in-depth exploration of its chemical properties, handling protocols, and reactive nature, designed for professionals who seek to harness its capabilities safely and effectively.

Molecular Structure and Physicochemical Characteristics

At its core, this compound is a tetrahedral silicon compound substituted with one ethyl group, one methyl group, and two chlorine atoms. This asymmetric substitution pattern is key to the properties of the polymers derived from it. The high electronegativity of the chlorine atoms creates a significant partial positive charge on the silicon center, rendering it highly electrophilic and thus reactive towards nucleophiles, most notably water.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. This data is critical for process design, safety assessments, and purification procedures. The low flash point, in particular, underscores the need for stringent fire safety protocols.[2][3]

| Property | Value | Source |

| CAS Number | 4525-44-4 | [2][3] |

| Molecular Formula | C₃H₈Cl₂Si (or C₂H₅Si(CH₃)Cl₂) | [2][3] |

| Molecular Weight | 143.09 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1] |

| Boiling Point | 100 °C (lit.) | [2][3] |

| Melting Point | 8 °C | [2][4] |

| Density | 1.063 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.419 (lit.) | [3] |

| Flash Point | 2 °C (35.6 °F) - closed cup | [3] |

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a summary of the expected spectral characteristics.

Data Interpretation

| Technique | Expected Observations and Rationale |

| ¹H NMR | Ethyl Group: A quartet (~0.9-1.1 ppm) from the -CH₂- group coupled to the -CH₃ protons, and a triplet (~0.5-0.7 ppm) from the -CH₃ group coupled to the -CH₂- protons. Methyl Group: A sharp singlet (~0.4-0.6 ppm) corresponding to the Si-CH₃ protons. The specific chemical shifts are influenced by the electronegative chlorine atoms.[5] |

| Infrared (IR) Spectroscopy | C-H Stretching: Vibrations around 2880-3080 cm⁻¹ are characteristic of the alkyl C-H bonds.[6] C-H Bending: Vibrations in the 1300-1500 cm⁻¹ region correspond to the bending of C-H bonds.[6] Si-Cl Stretching: Strong, characteristic absorptions are expected in the fingerprint region, typically around 450-600 cm⁻¹, indicative of the silicon-chlorine bonds. The exact position can be complex due to the presence of two Cl atoms. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and fragments containing two chlorine atoms (³⁵Cl and ³⁷Cl). The primary fragmentation pathway involves the loss of a methyl group ([M-15]⁺) or an ethyl group ([M-29]⁺), followed by the loss of chlorine atoms or HCl.[7] |

Chemical Reactivity and Core Mechanisms

The chemistry of this compound is dominated by the lability of its Si-Cl bonds.

Hydrolysis: The Defining Reaction

The most critical reaction is its vigorous, exothermic hydrolysis upon contact with water or even atmospheric moisture.[8] This reaction proceeds rapidly to produce hydrogen chloride (HCl) gas and transient ethylmethylsilanediol intermediates. These silanols are unstable and readily undergo condensation to form polysiloxane oligomers and polymers.

The causality for this high reactivity lies in two factors:

-

Polarity: The Si-Cl bond is highly polarized, making the silicon atom an excellent electrophile.

-

Kinetics: Silicon's ability to expand its coordination sphere via its d-orbitals facilitates the formation of a five-coordinate transition state upon nucleophilic attack by water, lowering the activation energy for the reaction.

The overall process can be described in two stages: hydrolysis followed by condensation.

Caption: Hydrolysis and condensation pathway of this compound.

This reactivity necessitates that all handling and storage be conducted under strictly anhydrous conditions.[9] The liberated HCl is corrosive to both equipment and biological tissues.[8][10]

Experimental Protocols and Safe Handling

Given its hazardous nature, adherence to strict protocols is not merely recommended; it is mandatory for personnel safety and experimental integrity.

Mandatory Protocol: Safe Handling and Storage

This protocol outlines the essential steps for safely managing this compound in a research environment.

Objective: To prevent accidental hydrolysis, personnel exposure, and fire.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dry toluene or hexane)

-

Inert gas supply (Nitrogen or Argon) with a bubbler system

-

Schlenk line or glove box

-

Dry, clean glassware (oven-dried at >120°C for several hours)

-

Grounding straps

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

Work Area Preparation: Ensure the fume hood is operational and the work area is free of clutter and sources of ignition. An emergency shower and eyewash station must be immediately accessible.[11]

-

Inert Atmosphere: All glassware must be assembled and purged with inert gas (e.g., nitrogen or argon) to remove air and moisture.[9]

-

Grounding: Ground and bond all metal containers and transfer lines during dispensing to prevent static electricity discharge, which can ignite the flammable vapors.[12]

-

Personal Protective Equipment (PPE): Don all required PPE before handling the chemical. This includes:

-

Chemical Transfer: Use a syringe or cannula for liquid transfers under a positive pressure of inert gas. Never pour this compound in the open air.

-

Storage: Store the chemical in its original, tightly sealed container in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive liquids.[1][12] The container must be stored under an inert atmosphere.

-

Spill & Waste Management: In case of a spill, evacuate the area. Use a dry absorbent material like sand or soda ash for cleanup; NEVER use water .[12] All waste must be treated as hazardous.

Caption: Experimental workflow for the safe handling of this compound.

Hazard Profile and Safety Classifications

This compound is classified as a hazardous substance due to its combined flammability, corrosivity, and reactivity.

| Hazard Type | Classification & Description | Precautionary Codes |

| Physical Hazard | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor).[3] | P210: Keep away from heat/sparks/open flames.[3][11] |

| Health Hazard | Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage).[3] | P280: Wear protective gloves/clothing/eye protection/face protection.[11] |

| Reactivity Hazard | In contact with water, it releases flammable gases and corrosive HCl.[8][9] | P223: Do not allow contact with water.[9] P231+P232: Handle under inert gas. Protect from moisture.[9] |

Summary of Applications

The dual functionality of this compound—its reactive chloride groups and stable alkyl substituents—makes it a valuable precursor in several areas:

-

Silicone Polymers: It serves as a monomer for producing polysiloxanes with specific properties imparted by the ethyl and methyl groups.

-

Coupling Agents: It can be used to functionalize surfaces, promoting adhesion between organic polymers and inorganic substrates like glass or metal oxides.[1]

-

Chemical Intermediate: It is a key starting material for the synthesis of more complex organosilicon compounds where ethyl and methyl groups are desired.[1]

Conclusion

This compound is a potent chemical intermediate whose utility is intrinsically linked to its high reactivity. A thorough understanding of its chemical properties, particularly its extreme sensitivity to moisture, is paramount. By adhering to rigorous safety protocols and employing controlled, anhydrous reaction conditions, researchers and developers can safely leverage its capabilities to create advanced materials and novel molecular architectures.

References

-

Gelest, Inc. (2014, November 25). Safety Data Sheet: METHYLDICHLOROSILANE. Retrieved from [Link]

-

Gelest, Inc. (2015, October 5). Safety Data Sheet: this compound. Retrieved from [Link]

-

Co-Formula. (n.d.). Methyldichlorosilane Cas 75-54-7 SDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: METHYL DICHLOROSILANE. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). Dichloromethylsilane. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. Retrieved from [Link]

-

Chemsrc.com. (n.d.). Dichloro(ethyl)methylsilane Price from Supplier Brand WENGJIANG HUAXUESHIJI. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Ethylphenyldichlorosilane. Retrieved from [Link]

-

SpectraBase. (n.d.). Dichloro(ethyl)methylsilane [¹H NMR]. Retrieved from [Link]

Sources

- 1. CAS 4525-44-4: Dichloroethylmethylsilane | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 二氯乙基甲基硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dichloro(ethyl)methylsilane Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. gelest.com [gelest.com]

- 10. Ethylphenyldichlorosilane | C8H10Cl2Si | CID 14304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. nj.gov [nj.gov]

Ethylmethyldichlorosilane reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of Ethylmethyldichlorosilane

Abstract

This compound (C₂H₅)(CH₃)SiCl₂) is a difunctional organosilicon monomer that serves as a critical building block for the synthesis of specialized polysiloxanes. Its unique combination of an ethyl and a methyl group allows for the precise tuning of polymer properties such as thermal stability, viscosity, and hydrophobicity. This technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound, with a primary focus on hydrolysis, methanolysis, and co-hydrolysis. Designed for researchers and chemical engineers, this document elucidates the underlying principles of these transformations, offers field-proven experimental protocols, and details the necessary safety considerations for handling this highly reactive compound.

Introduction to this compound

This compound is a member of the chlorosilane family, characterized by a central silicon atom bonded to two chlorine atoms, one ethyl group, and one methyl group. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes it an exceptionally versatile precursor for creating siloxane polymers. The Si-Cl bond is readily susceptible to nucleophilic attack by protic solvents like water and alcohols, leading to the formation of silanols and alkoxysilanes, respectively. These intermediates subsequently undergo condensation reactions to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which constitute the backbone of all silicone polymers.[1] The asymmetry of the organic substituents (ethyl and methyl) on the silicon atom disrupts the packing of polymer chains, often resulting in polymers with lower melting points and glass transition temperatures compared to their symmetrical dimethylsiloxane counterparts.

| Compound Property | Value |

| Chemical Formula | C₃H₈Cl₂Si |

| Molecular Weight | 143.08 g/mol |

| Boiling Point | 98-99 °C |

| Density | 1.07 g/cm³ |

| CAS Number | 4525-44-4[2] |

Core Reaction Mechanisms

The transformation of this compound into polysiloxanes is primarily driven by two sequential reactions: hydrolysis (or alcoholysis) followed by condensation. The conditions under which these reactions are performed dictate the structure, molecular weight, and properties of the final polymer.

Hydrolysis and Polycondensation

The most fundamental reaction of this compound is its hydrolysis with water. This process is vigorous, highly exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[3][4] The mechanism can be dissected into two principal stages:

-

Hydrolysis: The two Si-Cl bonds are rapidly and sequentially replaced by hydroxyl (-OH) groups. This occurs via a nucleophilic substitution (Sɴ2-Si) mechanism where a water molecule attacks the electrophilic silicon atom. The unstable intermediate quickly eliminates a molecule of HCl to form a silanol. This process repeats for the second chlorine atom, yielding the highly unstable ethylmethylsilanediol, (C₂H₅)(CH₃)Si(OH)₂.[1][5]

-

Condensation: The ethylmethylsilanediol intermediates are highly reactive and immediately begin to condense. This involves the elimination of a water molecule between two silanol groups to form a siloxane bond (Si-O-Si).[6] The HCl generated during hydrolysis acts as an effective in-situ catalyst for this condensation process.[7] This polycondensation can proceed via two pathways:

-

Intermolecular Condensation: Leading to the formation of linear polymer chains (α,ω-dihydroxy(poly)ethylmethylsiloxane).

-

Intramolecular Condensation: Particularly in dilute solutions, this pathway can lead to the formation of cyclic ethylmethylsiloxanes.[8]

-

The overall reaction is a cascade, where hydrolysis and condensation occur almost simultaneously, making control of the final polymer structure challenging.[9] The ratio of linear to cyclic products can be influenced by reaction conditions such as concentration, temperature, and solvent.

Methanolysis

To exert greater control over the polymerization process, this compound can first be reacted with an alcohol, most commonly methanol, in a process called methanolysis or alcoholysis. This reaction is analogous to hydrolysis but yields methoxy-substituted silanes instead of silanols.[10]

(C₂H₅)(CH₃)SiCl₂ + 2 CH₃OH → (C₂H₅)(CH₃)Si(OCH₃)₂ + 2 HCl

The resulting ethylmethyldimethoxysilane is significantly more stable than its silanediol counterpart but can be hydrolyzed under controlled acidic or basic conditions, typical of sol-gel processes.[6] This two-step approach offers several advantages:

-

Controllability: The hydrolysis of alkoxysilanes is much slower and more controllable than that of chlorosilanes.[9]

-

Purity: The intermediate ethylmethyldimethoxysilane can be purified by distillation to remove impurities before it is used for polymerization.

-

Safety: While HCl is still a byproduct of the initial methanolysis, the subsequent hydrolysis step produces methanol, which is less corrosive.

The hydrolysis of the methoxy-silane also proceeds via Sɴ2-Si mechanisms and can be catalyzed by either acid or base, with the reaction rate being slowest around a neutral pH of 7.[6][11]

Co-hydrolysis

A key application for this compound is in the synthesis of copolymers through co-hydrolysis with other organochlorosilanes. By hydrolyzing a mixture of monomers, the resulting polymer chain will incorporate different siloxane units, allowing for the fine-tuning of material properties. For example:

-

Co-hydrolysis with Dimethyldichlorosilane ((CH₃)₂SiCl₂): Incorporates dimethylsiloxy units, which can alter the flexibility and thermal properties of the final polymer.

-

Co-hydrolysis with Methyltrichlorosilane (CH₃SiCl₃): Introduces T-units (CH₃SiO₁.₅) which act as cross-linking points, leading to the formation of silicone resins and elastomers rather than linear oils.[7]

The distribution of the monomer units in the final polymer (i.e., random, alternating, or blocky) depends on the relative hydrolysis rates of the different chlorosilanes and the reaction conditions.

Experimental Protocols

The following protocols are representative methodologies for the laboratory-scale synthesis of ethylmethylsiloxanes. Causality: All chlorosilane reactions must be conducted in a certified fume hood due to the vigorous evolution of toxic and corrosive HCl gas.[3][4] Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[12][13]

Protocol for Controlled Hydrolysis of this compound

This protocol is adapted from established procedures for analogous dichlorosilanes and aims to produce a mixture of linear and cyclic ethylmethylsiloxanes.[8][14] The use of an inert solvent like diethyl ether helps to moderate the highly exothermic reaction and control the concentration, which influences the ratio of linear to cyclic products.[8]

Materials:

-

Three-neck round-bottom flask (250 mL)

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

This compound (e.g., 0.1 mol, ~14.3 g)

-

Anhydrous diethyl ether (100 mL)

-

Deionized water (50 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Place the flask in an ice bath on a magnetic stirrer.

-

Reagent Preparation: Add this compound and 80 mL of diethyl ether to the flask. Add 50 mL of deionized water to the dropping funnel.

-

Reaction: Begin vigorous stirring and start adding the water dropwise from the funnel to the silane solution. Causality: The dropwise addition and cooling are critical to control the reaction rate and dissipate the significant heat generated, preventing the ether from boiling uncontrollably.[8][14] Maintain the internal temperature below 25 °C. The addition should take approximately 20-30 minutes.

-

Stirring: After the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Workup - Separation: Carefully transfer the reaction mixture to a separatory funnel. The lower aqueous layer, containing HCl, is separated and discarded.

-

Workup - Neutralization: Wash the organic (ether) layer sequentially with 20 mL portions of saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). Causality: This step neutralizes and removes the residual HCl catalyst, which is crucial for the stability of the final product.[8]

-

Workup - Final Wash & Dry: Wash the organic layer one final time with 20 mL of deionized water. Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent. The solvent can be removed using a rotary evaporator to yield the ethylmethylsiloxane product as a viscous oil or a mixture of oils and solids.

Product Characterization

The resulting polysiloxane products are typically characterized by a suite of analytical techniques to determine their structure, molecular weight, and purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the chemical transformation. Key signals include the disappearance of the Si-Cl band and the appearance of a strong, broad Si-O-Si stretching band around 1000-1100 cm⁻¹. The presence of residual Si-OH groups can be seen as a broad band around 3200-3400 cm⁻¹.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for structural elucidation. ²⁹Si NMR is particularly powerful for quantifying the relative amounts of different silicon environments (e.g., linear chain units vs. cyclic units vs. end-groups).[16]

-

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution (number-average molecular weight, Mₙ; weight-average molecular weight, Mₙ; and polydispersity index, PDI) of the linear polymer fraction.[17]

-

Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS can be used to analyze the mass distributions of the polymer chains and identify the structures of cyclic oligomers.[18]

Safety and Handling

This compound and related chlorosilanes are hazardous materials that demand strict adherence to safety protocols.

-

Reactivity with Water: Chlorosilanes react violently with water, including atmospheric moisture, to release large amounts of dense, corrosive, and toxic hydrogen chloride gas.[4] All handling and storage must be under strictly anhydrous conditions.

-

Corrosivity: The liquid and its vapors are highly corrosive to the skin, eyes, and respiratory tract.[4] Inhalation can cause severe damage to the lungs.

-

Flammability: this compound is a flammable liquid. It must be kept away from heat, sparks, and open flames.

-

Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[19]

-

Spill & Disposal: Spills should be contained and neutralized with an inert absorbent material like sodium bicarbonate or dry sand. All waste must be treated as hazardous and disposed of according to local regulations.

References

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Li, Y., et al. (2024). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Omega.

- Rochow, E. G. (2005). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 24(23), 5531-5549.

- Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3), 235-247.

- Rochow, E. G. (2005). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 24(23), 5531-5549.

- Mark, J. E. (2005). Some Characterization Techniques Useful for Polysiloxanes. In The Oxford Handbook of Polymer Science. Oxford University Press.

-

Read, D. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) [Video]. YouTube. [Link]

-

Silibase Silicone. (2023, May 10). Methylchlorosilane and its Intermediates. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Hydrolysis of Chloromethylsilanes. Retrieved from [Link]

-

Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

- Issa, A., & Luyt, A. S. (2019).

-

Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Experiment 2: Preparation of Silicone Polymers. Retrieved from [Link]

-

UKEssays. (2017, August 17). Polysiloxanes Synthesis and Structure. Retrieved from [Link]

- Li, X., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 154.

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chlorophenyltrichlorosilane. Retrieved from [Link]

- Pacholski, M. L., & Vlasak, P. R. (2021). Part I: Molecular weight characterization of linear polydimethyl siloxanes by secondary ion mass spectrometry. Surface and Interface Analysis, 53(3), 289-295.

-

University of Wuppertal. (n.d.). Rate of hydrolysis of chloromethylsilanes. Retrieved from [Link]

- Charles, L., et al. (2014). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. ChemistryOpen, 3(6), 237-245.

-

University of Wuppertal. (n.d.). Hydrolysis of triacetoxymethylsilane. Retrieved from [Link]

- Ouchi, T., et al. (2021). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane. Polymer Chemistry, 12(21), 3132-3143.

- Egorov, M. P., et al. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Oriental Journal of Chemistry, 34(2).

-

University of Wuppertal. (n.d.). Hydrolysis of tetrachlorosilane. Retrieved from [Link]

- Mark, J. E. (2005). Preparation, Analysis, and Degradation. In The Polysiloxanes. Oxford University Press.

-

Tascon GmbH. (n.d.). Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. Retrieved from [Link]

Sources

- 1. ukessays.com [ukessays.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 4. globalsilicones.org [globalsilicones.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. gelest.com [gelest.com]

- 10. Methylchlorosilane and its Intermediates - Knowledge [silibasesilicone.com]

- 11. afinitica.com [afinitica.com]

- 12. scribd.com [scribd.com]

- 13. nj.gov [nj.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]

Hydrolysis of ethylmethyldichlorosilane

An In-Depth Technical Guide to the Hydrolysis of Ethylmethyldichlorosilane

Abstract

This compound ((C₂H₅)(CH₃)SiCl₂) is a bifunctional organosilicon monomer critical to the synthesis of specialized silicone polymers. Its controlled hydrolysis is the foundational step for producing a range of linear and cyclic polysiloxanes, which serve as backbones for silicones with tailored properties. This guide provides a comprehensive examination of the hydrolysis of this compound, detailing the underlying chemical principles, reaction kinetics, experimental protocols, and analytical methodologies. It is intended for researchers and chemical engineers engaged in polymer synthesis and material science, offering field-proven insights into optimizing this sensitive yet versatile reaction.

Introduction: The Significance of this compound

Organochlorosilanes are the primary building blocks of the silicone industry.[1] Among these, bifunctional dichlorosilanes like this compound are particularly valuable. Unlike the more common dimethyldichlorosilane, the presence of an ethyl group alongside a methyl group on the silicon atom introduces asymmetry. This asymmetry disrupts the packing of polymer chains, leading to silicones with lower melting points, altered solubility, and unique viscoelastic properties.

The hydrolysis of this compound is the pivotal process that converts this reactive monomer into stable siloxane oligomers and polymers.[2] This reaction involves the replacement of chlorine atoms with hydroxyl groups, which then undergo condensation to form the characteristic siloxane (Si-O-Si) backbone. Mastering this process is essential for controlling the molecular weight, structure (linear vs. cyclic), and functionality of the final silicone product.

The Chemistry of Hydrolysis and Condensation

The conversion of this compound to polysiloxanes is a two-stage process: hydrolysis followed by condensation.

The Hydrolysis Reaction

The fundamental step is the nucleophilic attack of water on the silicon atom, leading to the displacement of chloride ions. This reaction is highly facile and exothermic.[3][4]

Reaction: (C₂H₅)(CH₃)SiCl₂ + 2H₂O → (C₂H₅)(CH₃)Si(OH)₂ + 2HCl

The product, ethylmethylsilanediol, is a highly reactive intermediate. Silanediols are generally unstable and readily undergo condensation, especially in the presence of the hydrochloric acid (HCl) byproduct, which catalyzes the subsequent reactions.[5] The thermodynamic driving force for this reaction is significant; the formation of a strong Si-O bond (bond energy: ~110 kcal/mole) is much more favorable than the Si-Cl bond it replaces (~90 kcal/mole).[3][4]

The Condensation Reaction

Once the silanediol is formed, it rapidly condenses with other silanols or unreacted chlorosilanes to form siloxane bonds. This can occur via two primary pathways:

-

Intermolecular Condensation: Two silanol molecules react to form a linear siloxane chain and a molecule of water. This is the primary pathway for polymer chain growth. (C₂H₅)(CH₃)Si(OH)₂ + (C₂H₅)(CH₃)Si(OH)₂ → HO-[(C₂H₅)(CH₃)Si-O]₂-H + H₂O

-

Intramolecular Condensation: A single linear siloxane chain with reactive ends can cyclize. This pathway is favored under dilute conditions.[5] For example, the linear trimer can cyclize to form the cyclic trimer.

The interplay between these condensation pathways determines the final product distribution.

Reaction Pathway Visualization

The following diagram illustrates the progression from the monomer to both linear and cyclic siloxane products.

Caption: Reaction pathway for the hydrolysis of this compound.

Factors Influencing Hydrolysis

The outcome of the hydrolysis reaction is highly sensitive to the experimental conditions. Careful control of these parameters is the key to achieving a desired product composition.

| Parameter | Effect on Reaction | Causality & Rationale |

| Stoichiometry (Water:Silane Ratio) | Controls the extent of hydrolysis and condensation. | A stoichiometric excess of water ensures complete hydrolysis but can lead to rapid, uncontrolled condensation. Sub-stoichiometric amounts of water can result in the formation of α,ω-dichlorosiloxanes.[6] |

| Temperature | Affects reaction rate and product selectivity. | The hydrolysis is exothermic; lower temperatures (e.g., 0-35°C) are used to control the reaction rate and prevent excessive HCl fuming.[7] Temperature can also influence the equilibrium between cyclic and linear species. |

| pH / Catalyst | Drastically alters the rates of hydrolysis and condensation. | The reaction is catalyzed by both acid (H⁺) and base (OH⁻).[8][9] The HCl generated during the reaction autocatalyzes further condensation. The rate is typically at a minimum around neutral pH.[10] |

| Solvent | Influences reaction rate and favors cyclization. | Using a non-polar, water-immiscible solvent (e.g., toluene, diethyl ether) creates a two-phase system. This moderates the reaction by controlling the interfacial area. High dilution in a solvent favors intramolecular condensation, leading to a higher yield of cyclic siloxanes. |

| Mixing/Agitation | Ensures homogeneity in multiphase systems. | Vigorous stirring is crucial in a two-phase system to maintain a high surface area between the aqueous and organic phases, ensuring a consistent and controlled reaction rate. |

Experimental Protocol: Controlled Hydrolysis

This protocol describes a laboratory-scale procedure for the controlled hydrolysis of this compound to produce a mixture of siloxane oligomers.

Safety Precautions

-

Extreme Hazard: this compound is a highly flammable liquid and vapor. It reacts violently with water, releasing large quantities of corrosive hydrogen chloride (HCl) gas.[11][12] All operations must be conducted in a certified fume hood.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[11][13] An emergency eyewash and safety shower must be immediately accessible.[14]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis with atmospheric moisture.[12] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11][15]

-

Fire Safety: Keep away from all ignition sources. A Class B (dry chemical) fire extinguisher must be available. Do not use water to extinguish a chlorosilane fire, as it will intensify the reaction.[11][12]

Materials and Equipment

-

This compound (≥98% purity)

-

Toluene or Diethyl Ether (anhydrous)

-

Deionized Water

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Three-neck round-bottom flask

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a gas outlet connected to an HCl scrub tower (e.g., a beaker with sodium hydroxide solution)

-

Mechanical stirrer

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

Step-by-Step Methodology

-

System Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and condenser in a fume hood. Flame-dry the glassware or oven-dry it overnight and assemble it hot under a stream of inert gas to ensure all moisture is removed. Place the flask in an ice-water bath on a magnetic stirrer plate.

-

Reagent Preparation: Charge the flask with a solution of this compound in anhydrous toluene (e.g., 1 M solution). This dilution is crucial for controlling the reaction exotherm and favoring the formation of smaller oligomers.

-

Hydrolysis: Add deionized water to the dropping funnel. With vigorous stirring and under a positive pressure of inert gas, add the water dropwise to the silane solution. Maintain the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.[16]

-

Reaction Completion: After the water addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, followed by 1 hour at room temperature to ensure the reaction goes to completion.

-

Neutralization and Work-up: Transfer the reaction mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the HCl. Vent the funnel frequently to release the CO₂ gas generated. Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).

-

Phase Separation: Separate the organic layer from the aqueous layer. Wash the organic layer twice more with deionized water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent (toluene) using a rotary evaporator to yield the siloxane oil.

Experimental Workflow Diagram

Caption: General experimental workflow for controlled silane hydrolysis.

Analysis and Characterization of Products

A robust analytical workflow is required to identify and quantify the mixture of linear and cyclic siloxanes produced.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile siloxanes.[17][18] The GC separates the oligomers based on their boiling points, and the mass spectrometer provides fragmentation patterns that allow for the definitive identification of cyclic species (e.g., D₃, D₄, D₅ where 'D' represents the (Et)(Me)SiO unit) and linear chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Confirms the presence of ethyl and methyl groups and their ratio.

-

²⁹Si NMR: Provides detailed information about the silicon environment, allowing for the distinction between silicon atoms in different parts of a polymer chain (end-groups vs. mid-chain) and in cyclic structures of different sizes.[19]

-

-

Infrared (IR) Spectroscopy: Useful for confirming the completion of the reaction. The key signature is the appearance of a very strong and broad absorption band around 1000-1100 cm⁻¹, corresponding to the Si-O-Si stretching vibration. The disappearance of Si-Cl and Si-OH bands should also be confirmed.[20]

Conclusion and Outlook

The hydrolysis of this compound is a cornerstone reaction for the synthesis of advanced silicone materials. While the reaction is vigorous and requires stringent safety protocols, a thorough understanding of the underlying mechanisms and influencing factors allows for precise control over the resulting polysiloxane architecture. By carefully manipulating reaction parameters such as temperature, solvent, and stoichiometry, researchers can tailor the distribution of linear and cyclic products to meet the specific demands of applications ranging from industrial fluids and elastomers to high-performance materials for biomedical devices and drug development.

References

-

Silicones Europe. Chemistry - Hydrolysis. [Online]. Available: [Link]

-

Gelest, Inc. (2014). METHYLDICHLOROSILANE Safety Data Sheet. [Online]. Available: [Link]

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Online]. Available: [Link]

- Seyferth, D., Prud'homme, C., & Wiseman, G. H. (1983). Cyclic Polysiloxanes from the Hydrolysis of Dichlorosilane. Inorganic Chemistry, 22, 2163-2167.

-

New Jersey Department of Health. (n.d.). Hazard Summary: METHYL DICHLOROSILANE. [Online]. Available: [Link]

-

Co-Formula. (n.d.). Methyldichlorosilane Cas 75-54-7 SDS. [Online]. Available: [Link]

- Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics.

-

Chemistry Stack Exchange. (2014). Why does dimethyl dichlorosilane undergo hydrolysis to form siloxane polymers, but its carbon analog does not? [Online]. Available: [Link]

- Raich-Montiu, J., et al. (2017).

-

University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. [Online]. Available: [Link]

-

University of Wuppertal. (n.d.). Experiments - Rate of hydrolysis of chloromethylsilanes. [Online]. Available: [Link]

-

Optica Publishing Group. (n.d.). Measurement of Trace Silanol in Siloxanes by IR Spectroscopy. [Online]. Available: [Link]

-

ResearchGate. (2014). Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment plants in Europe. [Online]. Available: [Link]

- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes. [Online].

- Le Roux, C., et al. (1998). Using “Anhydrous” Hydrolysis To Favor Formation of Hexamethylcyclotrisiloxane from Dimethyldichlorosilane. Organometallics, 17(4), 556–564.

-

CNKI. (n.d.). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. [Online]. Available: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Siloxane Sampling, Analysis and Data Reporting Recommendations on Standardization for the Biogas Utilization Industry. [Online]. Available: [Link]

-

Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. [Online]. Available: [Link]

- Rochow, E. G. (1945). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.

-

Michigan State University. (n.d.). Experiment 2: The Preparation of a Silicone Polymer. [Online]. Available: [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids.

- Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane. [Online].

-

Grokipedia. (n.d.). Dichlorosilane. [Online]. Available: [Link]

- Al-Mansour, A. I. (2020).

- Li, Y., et al. (2024). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. PMC - PubMed Central.

-

PW App. (2022). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked... [Online]. Available: [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Online]. Available: [Link]

-

ResearchGate. (2014). [Si-O-ethyl]⁻¹ of MTES hydrolysis at different temperatures at [H3O⁺] = 1.468 × 10⁻⁴ M. [Online]. Available: [Link]

-

Toxicology Excellence for Risk Assessment (TERA). (n.d.). A Weight of Evidence Approach for Chemicals with Limited Data: Methods for Deriving Effects Screening Levels (ESLs) for Silanes. [Online]. Available: [Link]

-

Taylor & Francis Online. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. [Online]. Available: [Link]

-

OUCI. (n.d.). Kinetics of alkoxysilanes hydrolysis: An empirical approach. [Online]. Available: [Link]

-

ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF. [Online]. Available: [Link]

-

AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. [Online]. Available: [Link]

-

SciSpace. (2006). Kinetic analysis of organosilane hydrolysis and condensation. [Online]. Available: [Link]

-

National Institutes of Health. (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Online]. Available: [Link]

-

OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE Category Name Alkyl chlorosilanes. [Online]. Available: [Link]

-

European Patent Office. (n.d.). Partial hydrolyzates containing hydrolzable moieties from organosilane compounds. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Sci-Hub. Using “Anhydrous” Hydrolysis To Favor Formation of Hexamethylcyclotrisiloxane from Dimethyldichlorosilane / Organometallics, 1998 [sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. afinitica.com [afinitica.com]

- 11. gelest.com [gelest.com]

- 12. echemi.com [echemi.com]

- 13. gelest.com [gelest.com]

- 14. nj.gov [nj.gov]

- 15. cfmats.com [cfmats.com]

- 16. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 17. scientificspectator.com [scientificspectator.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Measurement of Trace Silanol in Siloxanes by IR Spectroscopy [opg.optica.org]

Ethylmethyldichlorosilane CAS number 4525-44-4

An In-depth Technical Guide to Ethylmethyldichlorosilane (CAS No. 4525-44-4)

Introduction

This compound (CAS No. 4525-44-4) is a reactive organosilicon compound belonging to the chlorosilane family.[1] Characterized by a central silicon atom bonded to one ethyl group, one methyl group, and two reactive chlorine atoms, this molecule serves as a crucial difunctional monomer in the synthesis of silicone polymers (polysiloxanes).[2][3] Its specific structure allows for the formation of linear polymer chains, making it a versatile building block for producing a wide range of silicone-based materials, from oils and elastomers to specialized coatings.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established chemical principles and practices.

Physicochemical and Spectroscopic Properties

The physical characteristics of this compound dictate its handling, storage, and reaction conditions. It is a volatile, colorless to pale yellow liquid with a pungent odor that reacts violently with water.[3][5][6]

Physical Data Summary

The key physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4525-44-4 | [7][8] |

| Molecular Formula | C₃H₈Cl₂Si | [3][7] |

| Molecular Weight | 143.09 g/mol | [7][8] |

| IUPAC Name | Dichloro(ethyl)methylsilane | [7] |

| Synonyms | Dichloroethylmethylsilane | [3] |

| Boiling Point | 100 °C | [7][8] |

| Melting Point | 8 °C | [7][9] |

| Density | 1.063 g/mL at 25 °C | [7][8] |

| Flash Point | 2 °C (closed cup) | [8] |

| Refractive Index (n20/D) | 1.419 | [8] |

Spectroscopic Profile (Expected)

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic A₃B₂ pattern for the ethyl group (a triplet for the -CH₃ protons and a quartet for the -CH₂- protons) and a singlet for the silicon-bound methyl group protons.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the two carbons of the ethyl group and the single carbon of the methyl group.

-

FT-IR: The infrared spectrum would feature prominent absorption bands corresponding to C-H stretching and bending, Si-C stretching, and the characteristic Si-Cl stretching vibrations.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[11]

Synthesis Methodologies

The formation of the silicon-carbon bond in this compound can be achieved through several established routes. The choice of method often depends on the desired scale, selectivity, and available precursors.

Grignard Reaction: A Versatile Laboratory Approach

The Grignard reaction is a cornerstone of organosilane synthesis, offering high versatility for laboratory and specialty chemical production.[12] This method involves the nucleophilic substitution of chloride on a silicon precursor with an alkyl group from a Grignard reagent. To synthesize this compound, one could start with methyltrichlorosilane and react it with one equivalent of ethylmagnesium bromide.

Causality of Experimental Design: Using methyltrichlorosilane as the substrate and adding the Grignard reagent in a controlled manner (reverse addition) is crucial for achieving mono-substitution and preventing the formation of diethylmethylchlorosilane or triethylmethylsilane.[12] The ether-based solvent (like THF or diethyl ether) is essential for stabilizing the Grignard reagent.[13]

Caption: Grignard synthesis of this compound.

Step-by-Step Laboratory Protocol (Conceptual):

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Preparation: Prepare the Grignard reagent, ethylmagnesium bromide, in anhydrous diethyl ether or THF.

-

Reaction: Charge the flask with methyltrichlorosilane dissolved in anhydrous ether. Cool the solution in an ice bath.

-

Controlled Addition: Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of methyltrichlorosilane. Maintain a low temperature to control the reaction rate.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by carefully adding it to a mixture of crushed ice and dilute acid to dissolve the magnesium salts.[13] Separate the organic layer.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify the product by fractional distillation.[4]

Direct Process (Müller-Rochow): The Industrial Standard

On an industrial scale, organochlorosilanes are predominantly produced via the "Direct Process".[2][14] This process involves the reaction of an alkyl halide with elemental silicon powder at high temperatures (250-300 °C) in the presence of a copper catalyst.[2][4] While primarily used for methylchlorosilanes, the principle can be adapted for other alkyl groups.[15][16] A mixture of ethyl chloride and methyl chloride could be reacted with silicon to produce a mixture of silanes, including this compound, which would then be separated by fractional distillation.[2][4] This method is highly efficient for large-scale production but offers less precise control for synthesizing specific, unsymmetrical silanes compared to the Grignard method.[14]

Chemical Reactivity and Polymerization

The synthetic utility of this compound stems from the high reactivity of its two silicon-chlorine (Si-Cl) bonds.[1]

Hydrolysis and Condensation: The Gateway to Silicones

The most significant reaction of this compound is its hydrolysis. The Si-Cl bonds are readily cleaved by water in a vigorous, exothermic reaction that produces hydrogen chloride (HCl) gas and a transient silanol intermediate, ethylmethylsilanediol (C₂H₅(CH₃)Si(OH)₂).[1][17]

This silanediol is unstable and rapidly undergoes intermolecular condensation, eliminating water to form stable siloxane (-Si-O-Si-) linkages.[4][18] Because this compound is difunctional (contains two reactive sites), this condensation process propagates linearly, forming long-chain polymers known as polydimethylsiloxanes, where some methyl groups are replaced by ethyl groups.[1][2]

Caption: Hydrolysis and condensation pathway of this compound.

The presence of the ethyl group, compared to a standard polydimethylsiloxane (PDMS), can modify the final polymer's properties, such as its solubility, thermal stability, and flexibility.

Other Reactions

-

Reduction: The Si-Cl bonds can be reduced to Si-H bonds using reducing agents like lithium aluminum hydride (LiAlH₄), which would yield ethylmethylsilane.[1]

-

Nucleophilic Substitution: The chlorine atoms can be displaced by other nucleophiles, such as alkoxides (to form alkoxysilanes) or amines (to form silylamines), making it a versatile intermediate for more complex organosilicon compounds.[19][20]

Applications in Research and Industry

The primary application of this compound is as a monomer and building block in silicone chemistry.

-

Silicone Polymer Synthesis: It is used to introduce ethyl groups into the backbone of polysiloxane chains. This modification alters the physical properties of the resulting silicone oils, elastomers (rubbers), or resins. The presence of ethyl groups can improve low-temperature flexibility and change the solubility characteristics of the polymer.

-

Surface Treatment: Like other chlorosilanes, it can be used to modify the surface properties of materials like glass and silicon. The silane reacts with surface hydroxyl groups to form a stable, covalently bonded hydrophobic layer.[1]

-

Intermediate in Chemical Synthesis: Its reactive nature makes it a useful intermediate for synthesizing other specialized organosilicon reagents and compounds for research and development.[3]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.[5] It is highly flammable, corrosive, and reacts violently with water.[21]

Hazard Summary

-

Flammability: Highly flammable liquid and vapor with a low flash point.[5] Vapors can form explosive mixtures with air.

-

Water Reactivity: Reacts vigorously with water, moisture, or protic solvents to release heat and toxic, corrosive hydrogen chloride gas.[21][22] This reaction can be violent and may lead to a flash fire.

-

Corrosivity: Causes severe skin burns and serious eye damage upon contact.[5] Inhalation of vapors can cause irritation and damage to the respiratory tract.[21]

Recommended Handling Procedures

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[22][23] An inert atmosphere (e.g., nitrogen or argon) is required to prevent reaction with atmospheric moisture.[22]

-

Grounding: All containers and transfer equipment must be grounded and bonded to prevent static electricity buildup, which could ignite vapors.[5][24]

-

Tools: Use only non-sparking tools made of brass or other appropriate materials.[23][24]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[5][25]

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[5][22]

-

Skin and Body Protection: Use suitable protective clothing, such as a flame-retardant lab coat.[5]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases.[22]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and flammables-approved area.[23] The container must be kept under an inert gas blanket. Store away from water, alcohols, bases, and oxidizing agents.

-

Spill Response: In case of a spill, eliminate all ignition sources.[22] Absorb the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[24] Collect the material into a suitable, dry, sealable container for disposal.

-

Disposal: Dispose of contents and container at a licensed waste disposal facility in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a foundational reagent in organosilicon chemistry. Its difunctional nature, combined with the high reactivity of its Si-Cl bonds, makes it an indispensable monomer for creating linear polysiloxane chains with modified properties. While its utility is significant, the inherent hazards associated with its flammability, corrosivity, and water reactivity demand rigorous adherence to safety protocols. A thorough understanding of its chemical behavior and handling requirements is paramount for its safe and effective use in both research and industrial applications.

References

- Wikipedia. (n.d.). Chlorosilane.

- Gelest. (2015, October 5). This compound Safety Data Sheet.

- Elkem. (n.d.). What are Chlorosilanes?

- Alfa Chemistry. (n.d.). CAS 4525-44-4 this compound.

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- ResearchGate. (2025). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.

- ACS Publications. (2022, July 12). Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs. Organic Process Research & Development.

- Koel Research Group. (n.d.). Direct Formation of (CH3)2HSiCI from Silicon and CH3Cl.

- Gelest, Inc. (2014, November 25). METHYLDICHLOROSILANE Safety Data Sheet.

- ECHEMI. (n.d.). Methyldichlorosilane SDS, 75-54-7 Safety Data Sheets.

- Fisher Scientific. (2010, April 30). SAFETY DATA SHEET.

- Silicones Europe. (n.d.). Chemistry - Hydrolysis.

- MDPI. (2023, February 13). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.

- ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.

- Sci-Hub. (2005). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. Journal of Organometallic Chemistry.

- ResearchGate. (2025). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane | Request PDF.

- Co-Formula. (n.d.). Methyldichlorosilane Cas 75-54-7 SDS.

- DOI. (n.d.). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra.

- MSU chemistry. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty).

- Google Patents. (1950, September 5). US2521390A - Manufacture of organo silicon compounds by the grignard reaction.

- ResearchGate. (n.d.). Gelest, Inc..

- ChemicalBook. (n.d.). Ethyldichlorosilane synthesis.

- Sigma-Aldrich. (n.d.). Dichloro(ethyl)methylsilane = 97.0 GC 4525-44-4.

- Chemsrc. (n.d.). methyl dichlorosilane | CAS#:75-54-7.

- Sigma-Aldrich. (n.d.). Dichloro(ethyl)methylsilane Safety Information.

- NOAA. (n.d.). METHYLDICHLOROSILANE - CAMEO Chemicals.

- CymitQuimica. (n.d.). CAS 4525-44-4: Dichloroethylmethylsilane.

- Resonance. (2002, December).

- Chemsrc.com. (n.d.). Dichloro(ethyl)methylsilane Price from Supplier Brand WENGJIANG HUAXUESHIJI.

- PubChem - NIH. (n.d.). Methyldichlorosilane | CH3SiHCl2 | CID 6376.

- Thieme. (2018, October 22).

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 198570-38-6 norbornenyl ethyl methyl dichlorosilane.

- Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.

- SciSpace. (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.

- PW. (2022, October 28).

- NIST WebBook. (n.d.). Silane, dichloromethyl-.

Sources

- 1. Chlorosilane - Wikipedia [en.wikipedia.org]

- 2. What are Chlorosilanes? | Elkem.com [elkem.com]

- 3. CAS 4525-44-4: Dichloroethylmethylsilane | CymitQuimica [cymitquimica.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. gelest.com [gelest.com]

- 6. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ジクロロ(エチル)メチルシラン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dichloro(ethyl)methylsilane Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Silane, dichloromethyl- [webbook.nist.gov]

- 12. gelest.com [gelest.com]

- 13. US2521390A - Manufacture of organo silicon compounds by the grignard reaction - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 18. youtube.com [youtube.com]

- 19. sci-hub.st [sci-hub.st]

- 20. ias.ac.in [ias.ac.in]

- 21. METHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. gelest.com [gelest.com]

- 23. fishersci.com [fishersci.com]

- 24. echemi.com [echemi.com]

- 25. cfmats.com [cfmats.com]

An In-Depth Technical Guide to the Safe Handling and Management of Ethylmethyldichlorosilane

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethylmethyldichlorosilane (C3H8Cl2Si). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this highly reactive compound. The causality behind each procedural recommendation is explained to foster a culture of intrinsic safety within the laboratory.

Understanding the Inherent Risks of this compound

This compound is a highly flammable and corrosive organochlorosilane that demands rigorous safety protocols.[1] Its primary hazards stem from its high reactivity, particularly with water and moisture, and its flammability.[1][2]

1.1. Reactivity and Hazardous Decomposition

The core danger of this compound lies in its vigorous reaction with water, moisture in the air, alcohols, and other protic solvents.[1][2][3] This hydrolysis reaction is exothermic and liberates corrosive hydrogen chloride (HCl) gas.[1][2][3] The generation of HCl gas can rapidly increase pressure in sealed containers and create a corrosive atmosphere.[3][4]

The reaction can be summarized as: C2H5(CH3)SiCl2 + 2H2O → C2H5(CH3)Si(OH)2 + 2HCl

Upon exposure to heat, open flames, or sparks, this compound can decompose, producing toxic and irritating fumes, including hydrogen chloride and organic acid vapors.[1][5]

Causality Insight: The imperative to handle this compound under anhydrous conditions is a direct consequence of this violent water reactivity. The liberation of HCl is not just a corrosive hazard but also a significant inhalation risk and a source of potential equipment damage.

1.2. Flammability and Explosive Potential

This compound is a highly flammable liquid and vapor, with a low flash point.[1][6] Vapors can form explosive mixtures with air, and these vapors, being heavier than air, can travel to a source of ignition and flash back.[2][7] It is critical to manage ignition sources and ensure proper grounding to prevent static electricity buildup, which can serve as an ignition source.[1][8]

| Property | Value | Source |

| Chemical Formula | C3H8Cl2Si | [1] |

| Physical State | Liquid | [1] |

| Flash Point | 2 °C (35.6 °F) - closed cup | [6] |

| Boiling Point | 100 °C (212 °F) | [6] |

| Density | 1.063 g/mL at 25 °C | [6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture for handling this compound relies on a combination of engineering controls and appropriate PPE. Workplace controls are always the preferred first line of defense.[9][10]

2.1. Essential Engineering Controls

-

Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood with sufficient airflow to keep vapor concentrations below exposure limits.[1][11] Local exhaust ventilation is critical at the site of chemical release.[9]

-

Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[1][8]

-

Grounding and Bonding: To prevent the buildup of static electricity, proper grounding and bonding of containers and receiving equipment are mandatory during transfer.[1][8][11]

-

Explosion-Proof Equipment: Use of explosion-proof electrical and ventilation equipment is required in areas where this compound is handled and stored.[1][12]

-

Emergency Infrastructure: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][11]

2.2. Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.

-

Eye and Face Protection: Chemical goggles are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[9][10] Contact lenses should not be worn.[1][9][10]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: Wear suitable protective clothing, such as a flame-retardant lab coat and closed-toe shoes.[1][12] Ensure that sleeves are worn over gloves and trouser legs cover the tops of shoes to prevent skin exposure from splashes.[5]

-

Respiratory Protection: If engineering controls do not maintain exposure below recommended limits, or during emergency situations, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1] Respirator use requires a formal respiratory protection program, including training and fit testing, as mandated by OSHA.[10]

Caption: Decision workflow for selecting appropriate PPE.

Methodologies for Safe Handling and Storage

3.1. Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure all necessary engineering controls are operational and all required PPE is donned correctly. Confirm the location and functionality of the nearest safety shower and eyewash station.

-

Inert Atmosphere: Whenever possible, handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][12]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[1][3][13] Ground and bond the dispensing and receiving containers to prevent static discharge.[1][8]

-

Post-Handling: After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1][9] Contaminated clothing should be removed immediately and laundered before reuse.[14]

3.2. Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

-

Container: Keep the container tightly closed and store in a dry place.[1][11]

-

Location: Store in a cool, well-ventilated, and locked-up area away from heat and ignition sources.[1][12]

-

Incompatible Materials: Segregate from incompatible materials such as acids, alcohols, oxidizing agents, and any sources of water.[1][11]

Emergency Response Protocols

Pre-planning is essential for a safe and effective response to emergencies involving this compound.[15]

4.1. Spill Response

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[14][15] If the spill is large or involves volatile, flammable vapors, activate the fire alarm and evacuate the building.[14][16]

-

Control Ignition Sources: Eliminate all ignition sources if it is safe to do so.[1]

-

Ventilate: Increase ventilation in the area, for instance by opening fume hood sashes.[15]

-

Containment: For small spills, contain the spill with dikes or absorbents (e.g., dry sand or earth) to prevent it from spreading.[1] Do not use water.[1]

-

Cleanup: Clean up spills using an absorbent material.[1] Use only non-sparking tools for collection.[1] Place the collected material in a suitable, closed container for disposal.[13]

-

Decontamination: Decontaminate the spill area once the material has been removed.

Caption: Logical flow for responding to a chemical spill.

4.2. Fire Response

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[1][17] DO NOT USE WATER , as it will react violently with the substance and may worsen the situation by generating flammable hydrogen gas and corrosive HCl.[1][3][17]

-

Firefighting Procedures: Exercise caution and wear full protective equipment, including a self-contained breathing apparatus (SCBA).[1][18] Water spray may be used to cool fire-exposed containers and to knock down HCl vapors from a safe distance.[1]

4.3. First Aid Measures

Immediate medical attention is required for all exposures.[17]

-

Inhalation: Remove the victim to fresh air.[17] If breathing has stopped, provide artificial respiration.[17]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with large amounts of water for at least 15 minutes.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1]

-

Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[17] Give large amounts of water to drink.[17]

Waste Disposal

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Containers should be managed carefully as they may contain flammable residual vapors.[1][11] Do not dispose of waste into sewers.[1]

References

-

This compound Safety Data Sheet. (2015, October 5). Gelest, Inc. Retrieved from [Link]

-

Trichlorosilane. AIHA. Retrieved from [Link]

-

METHYLDICHLOROSILANE Safety Data Sheet. (2014, November 25). Gelest, Inc. Retrieved from [Link]

-

Common Name: METHYL DICHLOROSILANE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

Common Name: ETHYL DICHLOROSILANE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

Ethylphenyldichlorosilane. PubChem. Retrieved from [Link]

-

Common Name: CHLOROPHENYLTRI- CHLOROSILANE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

Chapter: 3 Selected Chlorosilanes: Acute Exposure Guideline Levels. National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. The National Academies Press. Retrieved from [Link]

-

Methyldichlorosilane Cas 75-54-7 SDS. Co-Formula. Retrieved from [Link]

-

Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026. Retrieved from [Link]

-

Methyldichlorosilane. PubChem, NIH. Retrieved from [Link]

-

SAFETY DATA SHEET. (2016, March 4). Airgas. Retrieved from [Link]

-

Chemical Spill Procedures. Princeton EHS. Retrieved from [Link]

-

1903 - Hazardous Substance Fact Sheet. NJ.gov. Retrieved from [Link]

-

Emergency and Spill Response Procedures. Auburn University. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. METHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. ETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Ethylphenyldichlorosilane | C8H10Cl2Si | CID 14304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 二氯乙基甲基硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. nj.gov [nj.gov]

- 11. gelest.com [gelest.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. cfmats.com [cfmats.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. cws.auburn.edu [cws.auburn.edu]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. airgas.com [airgas.com]

An In-Depth Technical Guide to the Physical Properties of Ethylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract